Cas no 50502-17-5 (Acetamide,N-2-quinolinyl-)

Acetamide, N-2-quinolinyl-, is a quinoline-derived organic compound featuring an acetamide functional group attached to the nitrogen atom of the quinoline ring. This structure imparts unique chemical properties, making it valuable in synthetic organic chemistry and pharmaceutical research. Its quinoline backbone offers potential for coordination chemistry and ligand design, while the acetamide moiety enhances solubility and reactivity in various solvents. The compound is particularly useful in the development of heterocyclic frameworks and as an intermediate in medicinal chemistry applications. Its stability under standard conditions and compatibility with further functionalization make it a versatile building block for specialized organic synthesis.
Acetamide,N-2-quinolinyl- structure
Acetamide,N-2-quinolinyl- structure
Product Name:Acetamide,N-2-quinolinyl-
CAS No:50502-17-5
MF:C11H10N2O
MW:186.20990228653
CID:381909
PubChem ID:162590
Update Time:2025-10-24

Acetamide,N-2-quinolinyl- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-2-quinolinyl-
    • N-quinolin-2-ylacetamide
    • N-Quinolin-2-yl-acetaMide
    • 2-acetamidoquinoline
    • 2-Acetamino-chinolin
    • 2-acetylaminoquinoline
    • acetamide,n-2-quinolinyl
    • 7C65K5ER4S
    • SCHEMBL3506441
    • 50502-17-5
    • acetamide, n-2-quinolinyl-
    • N-2-Quinolinylacetamide
    • N-(quinolin-2-yl)acetamide
    • 2-Acetaminoquinoline
    • BDBM50520339
    • AKOS000280587
    • CHEMBL188851
    • Z56983730
    • DTXSID10198523
    • CCRIS 1687
    • Oprea1_730260
    • n-(quinol-2-yl)acetamide
    • Inchi: 1S/C11H10N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-7H,1H3,(H,12,13,14)
    • InChI Key: IOFUTXAOWYNJFY-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1=CC=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • Density: 1.242
  • Boiling Point: 430.9°Cat760mmHg
  • Flash Point: 214.4°C
  • Refractive Index: 1.677
  • PSA: 45.48000
  • LogP: 2.84270

Acetamide,N-2-quinolinyl- Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Acetamide,N-2-quinolinyl- Pricemore >>

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Acetamide,N-2-quinolinyl- Production Method

Additional information on Acetamide,N-2-quinolinyl-

Acetamide, N-2-quinolinyl- (CAS No. 50502-17-5): A Comprehensive Overview

Acetamide, N-2-quinolinyl-, identified by its Chemical Abstracts Service (CAS) number 50502-17-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its acetylamide functional group attached to a quinoline core, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of Acetamide, N-2-quinolinyl- consists of a quinoline ring system, which is a fused bicyclic aromatic structure containing nitrogen atoms, linked to an acetylamide moiety. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile building block in medicinal chemistry. The quinoline moiety is particularly noteworthy for its presence in numerous pharmacologically active compounds, including antimalarials and anticancer agents.

In recent years, the interest in quinoline derivatives has surged due to their broad spectrum of biological activities. Research has demonstrated that compounds incorporating the quinoline scaffold can interact with various biological targets, making them promising candidates for drug development. Specifically, Acetamide, N-2-quinolinyl- has been explored for its potential in modulating enzyme activity and receptor binding interactions.

The synthesis of Acetamide, N-2-quinolinyl- involves multi-step organic reactions that typically require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 2-aminoquinoline with acetyl chloride in the presence of a base catalyst. This reaction yields the desired acetylamide derivative while minimizing side products. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process.

The pharmacological profile of Acetamide, N-2-quinolinyl- has been extensively studied in academic and industrial research settings. Preliminary findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. For instance, studies have shown that derivatives of this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and inflammation.

Acetamide, N-2-quinolinyl- has been investigated for its potential to interact with bacterial enzymes. Quinoline derivatives are well-known for their antimicrobial properties, and modifications to the quinoline scaffold can enhance or alter these properties significantly. Research is ongoing to identify optimal structural modifications that can improve binding affinity and reduce toxicity profile. Acetamide, N-2-quinolinyl- has found applications in materials science. The unique electronic properties of the quinoline ring make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. Researchers have explored its potential as a component in charge transport layers due to its ability to facilitate electron movement efficiently. Acetamide, N-2-quinolinyl- are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Innovations in synthetic methodologies are expected to further streamline the production process, making this compound more accessible for industrial applications. Collaborative efforts between academia and industry are likely to drive advancements in understanding its full potential. Acetamide, N-2-quinolinyl- offers numerous advantages, its use should be guided by rigorous safety protocols. Standard laboratory practices should be followed when handling this compound to ensure safe handling and disposal.
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